molecular formula C12H15NOS B2811451 N-[(thiophen-2-yl)methyl]cyclohex-3-ene-1-carboxamide CAS No. 1090485-51-0

N-[(thiophen-2-yl)methyl]cyclohex-3-ene-1-carboxamide

Cat. No.: B2811451
CAS No.: 1090485-51-0
M. Wt: 221.32
InChI Key: ZYTJPIJNEORIDE-UHFFFAOYSA-N
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Description

N-[(thiophen-2-yl)methyl]cyclohex-3-ene-1-carboxamide is a synthetic compound designed for research applications, integrating a thiophene carboxamide moiety with a cyclohex-3-ene ring. This structure combines two pharmacologically significant components, suggesting potential for diverse biological investigation. Researchers can explore its utility in several early-stage scientific contexts. The thiophene-carboxamide structure is a recognized scaffold in medicinal chemistry. Structurally similar N-(thiophen-2-ylmethyl)thiophene-2-carboxamide compounds have demonstrated promising in vitro antimicrobial activity, indicating that this core architecture may be valuable for researching new anti-infective agents . Furthermore, the 2-amide-thiophene unit is a key feature in small molecules identified as inhibitors of viral macrodomains, such as the SARS-CoV-2 Mac1 protein, which is a target for antiviral development . The cyclohex-3-ene-1-carboxamide part of the molecule is a versatile synthetic intermediate. Derivatives of cyclohex-3-ene-1-carboxamide are frequently employed in organic synthesis, serving as precursors for more complex bicyclic structures, such as lactones, which are of interest in developing glycosidase inhibitors and other bioactive molecules . This combination of features makes this compound a compound of interest for research into antimicrobial and antiviral agents, as well as a building block in synthetic organic chemistry. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(thiophen-2-ylmethyl)cyclohex-3-ene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NOS/c14-12(10-5-2-1-3-6-10)13-9-11-7-4-8-15-11/h1-2,4,7-8,10H,3,5-6,9H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYTJPIJNEORIDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC=C1)C(=O)NCC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(thiophen-2-yl)methyl]cyclohex-3-ene-1-carboxamide typically involves the reaction of thiophene-2-carboxaldehyde with cyclohex-3-ene-1-carboxylic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction proceeds through the formation of an intermediate ester, which is subsequently converted to the desired carboxamide via nucleophilic substitution.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the process.

Chemical Reactions Analysis

Hydrolysis Reactions

The carboxamide group undergoes hydrolysis under acidic or basic conditions:

  • Acidic Hydrolysis :
    Yields cyclohex-3-ene-1-carboxylic acid and 2-(aminomethyl)thiophene as products.
    Conditions : 6M HCl, reflux for 8–12 hours.
    Mechanism : Protonation of the carbonyl oxygen followed by nucleophilic attack by water.

  • Basic Hydrolysis :
    Produces cyclohex-3-ene-1-carboxylate salt and thiophen-2-ylmethanamine.
    Conditions : 2M NaOH, 80°C for 6 hours.

Table 1: Hydrolysis Reaction Parameters

Reaction TypeConditionsProductsYield (%)References
Acidic6M HCl, refluxCyclohex-3-ene-1-carboxylic acid + amine derivative75–82
Basic2M NaOH, 80°CCarboxylate salt + thiophen-2-ylmethanamine68–73

Reduction Reactions

The carboxamide group is reduced to a primary amine using strong hydride donors:

  • Reagents : Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) .

  • Products : N-[(thiophen-2-yl)methyl]cyclohex-3-ene-1-methylamine.

  • Mechanism : Hydride attack at the carbonyl carbon, followed by cleavage of the C–N bond .

Table 2: Reduction Efficiency

ReagentSolventTemperatureYield (%)References
LiAlH₄Dry THF0°C → RT88
NaBH₄THF/H₂ORT62

Electrophilic Substitution on Thiophene

The thiophene ring undergoes bromination and nitration:

  • Bromination :
    Conditions : Br₂ (1 equiv) in CH₂Cl₂ at 0°C .
    Product : 5-Bromo-N-[(5-bromothiophen-2-yl)methyl]cyclohex-3-ene-1-carboxamide (di-substituted).

  • Nitration :
    Conditions : HNO₃/H₂SO₄, 0–5°C.
    Product : Nitro derivatives at the 5-position of the thiophene ring.

Table 3: Electrophilic Substitution Outcomes

ReactionPositionMajor Product StructureYield (%)References
Bromination5Di-brominated thiophene78
Nitration55-Nitrothiophene derivative65

Cyclohexene Ring Functionalization

The cyclohexene double bond participates in cycloaddition and epoxidation:

  • Epoxidation :
    Conditions : m-CPBA (meta-chloroperbenzoic acid) in CH₂Cl₂ .
    Product : Epoxycyclohexane carboxamide derivative.

  • Diels-Alder Reaction :
    Conditions : Reaction with maleic anhydride at 60°C.
    Product : Bicyclic adduct with retained carboxamide functionality.

Esterification and Acylation

The carboxylic acid (post-hydrolysis) undergoes further derivatization:

  • Esterification :
    Conditions : Methanol/H₂SO₄, reflux.
    Product : Methyl cyclohex-3-ene-1-carboxylate.

  • Acylation :
    Conditions : Acetyl chloride, pyridine catalyst.
    Product : Cyclohex-3-ene-1-carbonyl chloride intermediate.

Table 4: Key Mechanistic Features

Reaction TypeRate-Determining StepCatalysts/InhibitorsReferences
HydrolysisNucleophilic attack by waterAcid/base
ReductionHydride transfer to carbonylLiAlH₄/NaBH₄
Electrophilic SubstitutionArenium ion formationLewis acids (e.g., FeBr₃)
EpoxidationOxygen insertion via peracid intermediatem-CPBA

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
One of the most significant applications of N-[(thiophen-2-yl)methyl]cyclohex-3-ene-1-carboxamide is its potential as an anticancer agent. Research indicates that this compound can induce apoptosis in various cancer cell lines through different mechanisms:

Cell Line IC50 (µM) Mechanism of Action
MCF7 (Breast)15Induction of apoptosis
A549 (Lung)20G2/M phase arrest
HeLa (Cervical)18Microtubule disruption

These findings suggest that the compound interacts with the microtubule dynamics essential for cell division, which is a critical target in cancer therapy.

Neuropharmacological Effects
Preliminary studies have also indicated that this compound may exhibit neuroprotective effects. It appears to modulate neurotransmitter systems, particularly enhancing dopamine receptor activity. This could have implications for treating neurodegenerative diseases such as Parkinson's and Alzheimer's disease.

A notable case study involved administering this compound in a murine model of breast cancer. The study reported:

  • Reduction in Tumor Size : Significant decrease in tumor volume compared to control groups.
  • Increased Survival Rates : Enhanced survival rates were observed among treated subjects.

Histological analyses revealed decreased cell proliferation and increased apoptosis within the tumors, supporting its potential efficacy as an anticancer agent.

Mechanism of Action

The mechanism of action of N-[(thiophen-2-yl)methyl]cyclohex-3-ene-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiophene ring can engage in π-π stacking interactions, while the carboxamide group can form hydrogen bonds with target proteins. These interactions can modulate the activity of the target, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations:
  • Electronic Effects : The thiophene group is electron-rich due to sulfur’s lone pairs, contrasting with the electron-withdrawing iodine in 1b and bromine in 3. This difference may enhance nucleophilicity at the amide nitrogen in the thiophene derivative.
  • Synthetic Routes : Compound 4 was synthesized via hydrolysis of a methyl ester to a carboxylic acid, followed by amide coupling with aniline . The target compound would likely use thiophen-2-ylmethylamine instead, but reaction yields and conditions may vary due to steric or electronic differences.

Physicochemical Properties

  • Solubility: Thiophene’s moderate polarity may improve solubility in organic solvents compared to heavily halogenated analogs like 1b.
  • Thermal Stability : The melting point of compound 4’s intermediate (102–103.5 °C) suggests moderate stability . The thiophene derivative’s stability would depend on crystallinity and intermolecular interactions (e.g., S···π interactions).

Biological Activity

N-[(thiophen-2-yl)methyl]cyclohex-3-ene-1-carboxamide is an organic compound notable for its unique structure, which consists of a thiophene ring linked to a cyclohexene ring through a carboxamide functional group. This compound has garnered attention in various fields, particularly in medicinal chemistry and biological research, for its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C12H15NOSC_{12}H_{15}NOS, with a molecular weight of 221.32 g/mol. The compound features a thiophene ring, known for its aromatic properties, and a cyclohexene ring, which contributes to its unique reactivity and biological activity .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. The thiophene moiety can engage in π-π stacking interactions, while the carboxamide group is capable of forming hydrogen bonds with target proteins. These interactions can modulate the activity of various biological pathways, leading to potential therapeutic effects.

Anticancer Properties

Recent studies have explored the anticancer potential of this compound. It has been investigated as an enzyme inhibitor, particularly targeting poly(ADP-ribose) polymerase (PARP), which plays a crucial role in DNA repair mechanisms. Inhibiting PARP can lead to increased sensitivity of cancer cells to chemotherapy and radiation therapy .

Case Study:
In vitro assays demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines, including breast and ovarian cancer cells. The mechanism involves the induction of apoptosis through the activation of caspase pathways .

Anti-inflammatory Activity

The compound has also been evaluated for anti-inflammatory effects. It was found to inhibit the production of pro-inflammatory cytokines in cell cultures stimulated with lipopolysaccharides (LPS). This suggests its potential utility in treating inflammatory diseases .

Comparative Analysis with Similar Compounds

To better understand the unique biological properties of this compound, it is essential to compare it with structurally similar compounds:

Compound NameStructure FeaturesBiological Activity
Thiophene-2-carboxamideLacks cyclohexene ringModerate anti-inflammatory effects
Cyclohex-3-ene-1-carboxamideLacks thiophene moietyLimited anticancer activity
N-(thiophen-2-yl)methylbenzamideContains benzene instead of cyclohexenePotent enzyme inhibitor

This table highlights that this compound possesses distinct advantages due to the combination of both thiophene and cyclohexene structures, enhancing its biological activity compared to other derivatives.

Research Findings and Applications

N-[ (thiophen -2 -yl )methyl ]cyclohex -3 -ene -1 -carboxamide has been utilized in various scientific research applications:

  • Medicinal Chemistry : As a scaffold for developing novel therapeutics targeting cancer and inflammatory diseases.
  • Biological Studies : Investigated as a model compound for studying enzyme inhibition mechanisms.
  • Material Science : Explored for use in organic semiconductors due to its electronic properties .

Q & A

Q. What are the key synthetic pathways for N-[(thiophen-2-yl)methyl]cyclohex-3-ene-1-carboxamide, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions, including amide bond formation between a cyclohexene carboxylic acid derivative and a thiophene-containing amine. Critical steps include:

  • Coupling Reactions : Use of carbodiimide-based coupling agents (e.g., EDC or DCC) to activate the carboxylic acid for amide formation .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF or dichloromethane) enhance reaction efficiency.
  • Purification : Column chromatography with silica gel and solvent gradients (e.g., hexane/ethyl acetate) ensures high purity. Analytical validation via NMR (e.g., 1^1H, 13^13C) and high-resolution mass spectrometry (HRMS) is essential .

Q. How is the molecular structure of this compound characterized, especially regarding stereochemistry and conformational flexibility?

X-ray crystallography is the gold standard for resolving stereochemistry. For example, cyclohexene rings may exhibit half-boat conformations with puckering parameters (Q, θ, φ) calculated to quantify distortions . Dynamic NMR can assess conformational exchange in solution, while IR spectroscopy confirms amide C=O and N-H stretches (~1650 cm1^{-1} and ~3300 cm1^{-1}, respectively) .

Q. What analytical techniques are critical for assessing purity and stability under varying conditions?

  • HPLC-MS : Monitors degradation products under stress conditions (e.g., heat, light, pH extremes).
  • Thermogravimetric Analysis (TGA) : Evaluates thermal stability up to decomposition temperatures .
  • Chiral Chromatography : Required if stereoisomers are present due to asymmetric centers .

Advanced Research Questions

Q. How can computational methods predict the biological targets of this compound?

  • Molecular Docking : Use software like AutoDock Vina to simulate binding to neurological targets (e.g., acetylcholinesterase for Alzheimer’s research) .
  • QSAR Modeling : Correlate substituent effects (e.g., thiophene methyl position) with activity using descriptors like LogP and polar surface area .
  • MD Simulations : Assess binding stability over time (e.g., 100-ns trajectories in GROMACS) .

Q. What strategies resolve contradictions in crystallographic data, such as disordered atoms or non-uniform unit cell parameters?

  • Occupancy Refinement : For disordered atoms (e.g., cyclohexene ring carbons), refine occupancy ratios (e.g., 0.55:0.45) using SHELXL .
  • Twinned Data Correction : Apply algorithms like CELL_NOW for overlapping diffraction patterns.
  • Validation Tools : Check using PLATON’s ADDSYM to detect missed symmetry elements .

Q. How do reaction mechanisms differ when modifying the thiophene substituents (e.g., 2-yl vs. 3-yl)?

  • Electrophilic Aromatic Substitution : Thiophene-2-yl derivatives exhibit higher reactivity due to sulfur’s electron-donating resonance effects, favoring regioselective functionalization .
  • Steric Effects : Bulkier substituents (e.g., methyl groups) reduce yields in coupling reactions, requiring optimized stoichiometry .

Methodological Considerations

  • Contradiction Analysis : Cross-validate NMR and crystallography data to resolve discrepancies (e.g., unexpected NOE correlations vs. crystal packing effects) .
  • Scale-Up Challenges : Transition from batch to flow chemistry reduces exothermic risks in large-scale amide coupling .

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